molecular formula C22H19NO B1656051 n-(2,2-Diphenylcyclopropyl)benzamide CAS No. 4941-62-2

n-(2,2-Diphenylcyclopropyl)benzamide

Cat. No.: B1656051
CAS No.: 4941-62-2
M. Wt: 313.4 g/mol
InChI Key: ZMMBJYSRTXCIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-Diphenylcyclopropyl)benzamide is a benzamide derivative characterized by a cyclopropyl ring substituted with two phenyl groups at the 2,2-positions and linked to a benzamide core. This compound combines the rigidity of the cyclopropane ring with the aromatic bulk of diphenyl substituents, which may influence its conformational stability, solubility, and reactivity.

Properties

CAS No.

4941-62-2

Molecular Formula

C22H19NO

Molecular Weight

313.4 g/mol

IUPAC Name

N-(2,2-diphenylcyclopropyl)benzamide

InChI

InChI=1S/C22H19NO/c24-21(17-10-4-1-5-11-17)23-20-16-22(20,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,23,24)

InChI Key

ZMMBJYSRTXCIDR-UHFFFAOYSA-N

SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Other CAS No.

4941-62-2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

N-(2,2-Diphenylethyl)-4-nitrobenzamide ()
  • Structure : Features a diphenylethyl group (flexible ethyl linker) instead of a cyclopropane ring, with a nitro group at the benzamide’s para position.
  • Key Differences: The cyclopropyl group in the target compound imposes steric and electronic constraints absent in the ethane-linked analog.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
  • Structure : Contains a hydroxyl and dimethyl-substituted ethylamine group, providing an N,O-bidentate directing group.
  • Key Differences: The hydroxy and methyl groups enhance hydrogen-bonding capacity and steric hindrance, contrasting with the hydrophobic diphenylcyclopropyl group.
2-Phenyl-N,N-di(propan-2-yl)benzamide ()
  • Structure : Diisopropyl substituents on the benzamide nitrogen and a phenyl group at the ortho position.
  • Molecular weight (281.39 g/mol) is lower than the target compound’s estimated mass (~369 g/mol), suggesting differences in pharmacokinetic profiles .
N-(2-Hydroxypropyl)benzamide ()
  • Structure : A simple hydroxypropyl substituent on the benzamide nitrogen.
  • Key Differences :
    • The hydroxypropyl group enhances hydrophilicity, contrasting with the lipophilic diphenylcyclopropyl moiety.
    • Likely higher aqueous solubility compared to the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility Trends
N-(2,2-Diphenylcyclopropyl)benzamide ~369 (estimated) Cyclopropyl, diphenyl Low (high lipophilicity)
N-(2,2-Diphenylethyl)-4-nitrobenzamide ~378 Diphenylethyl, nitro Moderate (polar nitro group)
N-(2-Hydroxypropyl)benzamide ~179 Hydroxypropyl High (hydrophilic substituent)
2-Phenyl-N,N-diisopropylbenzamide 281.39 Diisopropyl, phenyl Low (steric bulk)

Crystallographic and Analytical Data

  • Structural characterization of analogs (e.g., ) commonly employs X-ray diffraction, NMR, and IR spectroscopy. The target compound’s rigid cyclopropane ring may result in distinct crystallographic packing compared to flexible analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.